(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime

Description

(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime (CAS 6134-79-8) is an oxime derivative of 1-(2,4-dihydroxyphenyl)ethanone, characterized by a hydroxylamine group (-NOH) attached to the carbonyl carbon. This compound is synthesized via condensation of 1-(2,4-dihydroxyphenyl)ethanone with hydroxylamine hydrochloride under reflux conditions in ethanol . It is commercially available with 95% purity and is utilized in pharmaceutical and coordination chemistry research, particularly as a precursor for tridentate ligands in metal complexes .

The 2,4-dihydroxyphenyl moiety contributes to its polar nature and hydrogen-bonding capacity, while the oxime group enhances chelation properties. Structural confirmation is typically achieved via NMR, X-ray crystallography, and elemental analysis .

Structure

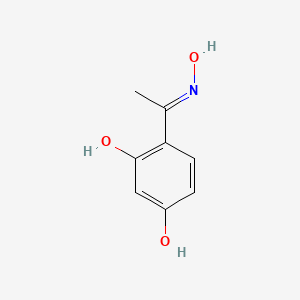

2D Structure

Properties

IUPAC Name |

4-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5(9-12)7-3-2-6(10)4-8(7)11/h2-4,10-12H,1H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPRUMXSHZSJGM-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and unique chemical structure. This article delves into the biological activities associated with this compound, including its antioxidant properties, anticancer potential, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₉NO₃, and it features a phenolic structure with two hydroxyl groups and an oxime functional group. This configuration allows for diverse interactions with biological targets, influencing its reactivity and biological activity.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals, which can mitigate oxidative stress in cells. This property is crucial for protecting cellular components from damage and may play a role in preventing various diseases linked to oxidative stress.

2. Anticancer Activity

Studies have shown that compounds related to this compound possess anticancer properties . For instance, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines. One study reported that certain oxime derivatives demonstrated cytotoxic effects on HeLa cells, with IC₅₀ values indicating potent antiproliferative activity. The mechanism of action appears to involve modulation of cell cycle progression and induction of apoptosis in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The hydroxyl groups facilitate hydrogen bonding with target enzymes or receptors.

- Redox Reactions : The compound may participate in redox reactions, altering the activity of specific biological pathways.

- Enzyme Inhibition : Some studies suggest potential inhibition of enzymes involved in metabolic pathways, contributing to its therapeutic effects.

Case Study 1: Antioxidant Activity

A study examining the antioxidant capacity of this compound found that it effectively reduced oxidative stress markers in vitro. The compound was tested against standard antioxidants, showing comparable or superior efficacy in scavenging free radicals.

Case Study 2: Anticancer Effects

In a comparative study involving several oxime derivatives, this compound exhibited notable cytotoxicity against cancer cell lines such as HepG2 and K562. The results indicated that the compound could induce apoptosis through the activation of caspase pathways.

Data Summary

Scientific Research Applications

Antioxidant Properties

Research indicates that (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime exhibits significant antioxidant properties due to its phenolic structure. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes such as xanthine oxidase. This inhibition can be beneficial in treating conditions characterized by excessive production of uric acid, such as gout. The mechanism involves interaction with the enzyme's active site, potentially leading to therapeutic effects.

Anti-inflammatory and Anticancer Activities

Preliminary studies suggest that this compound may modulate biological targets through hydrogen bonding and redox reactions. These interactions could lead to anti-inflammatory effects and may be explored further for anticancer applications. The modulation of enzyme activity could contribute to reduced inflammation and tumor growth.

Material Science Applications

In addition to its biological applications, this compound is being investigated for its role in materials science. Its phenolic structure allows it to function as a stabilizer in various polymer formulations. This property is particularly valuable in enhancing the thermal stability and longevity of materials exposed to oxidative environments.

Case Studies and Research Findings

| Study Title | Findings | Reference |

|---|---|---|

| Antioxidant Activity of Phenolic Compounds | Demonstrated significant antioxidant activity of this compound compared to other phenolic compounds. | |

| Enzyme Inhibition Studies | Showed that the compound effectively inhibits xanthine oxidase, suggesting potential use in gout treatment. | |

| Material Stabilization Research | Investigated the effectiveness of this compound as a stabilizer in polymer formulations. |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares (1E)-1-(2,4-dihydroxyphenyl)ethanone oxime with analogous oxime derivatives:

Key Observations :

- Polar Surface Area (PSA): The dihydroxy derivative has the highest PSA (86.63) due to two phenolic -OH groups, enhancing water solubility and hydrogen-bonding interactions compared to methoxy or chloro analogs .

- Biological Activity: The dichlorophenyl-imidazole oxime exhibits potent antifungal activity, likely due to chloro substituents increasing lipophilicity and membrane penetration . In contrast, the dihydroxy compound’s bioactivity remains understudied but is hypothesized to interact with enzymes via phenolic and oxime groups .

Q & A

Q. What are the common synthetic routes for (1E)-1-(2,4-Dihydroxyphenyl)ethanone oxime?

- Methodological Answer : The compound is synthesized via condensation of resorcinol with acetic acid in the presence of ZnCl₂, yielding 1-(2,4-dihydroxyphenyl)ethanone (). Subsequent oximation is performed using hydroxylamine hydrochloride under reflux in ethanol/water. For example, 1-(2,4-dihydroxyphenyl)ethanone oxime was obtained in 56% yield via this method, with a melting point of 209–210°C (). Key steps include:

- Resorcinol condensation : ZnCl₂-catalyzed Friedel-Crafts acylation.

- Oxime formation : Reaction with NH₂OH·HCl, pH adjustment, and recrystallization (EtOH or CCl₄) ().

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks at δ 12.94 (s, OH), 7.52 (d, J = 2.3 Hz), and 6.38 (dd) in CD₃OD confirm phenolic -OH and aromatic protons. The ethanone oxime group is identified by δ 12.9 (C=O) in ¹³C NMR ().

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 167.16, consistent with the molecular formula C₈H₉NO₃ ().

- Melting Point : A sharp m.p. of 209–210°C indicates purity ().

Advanced Research Questions

Q. How can researchers address contradictions in stereochemical outcomes during oxime formation?

- Methodological Answer : The (E)-isomer predominates under standard conditions due to thermodynamic stability. However, nitration or acid-catalyzed reactions can induce isomerization. For example, (E)-1-(2-hydroxy-5-methylphenyl)ethanone oxime was converted to the (Z)-isomer using NaNO₂ in acetic acid at 20°C for 20 hours, yielding ~43% (). Key strategies include:

- Reaction Monitoring : Use HPLC or TLC to track isomer ratios.

- Crystallography : Single-crystal X-ray diffraction (e.g., ) resolves stereochemical ambiguities.

Q. What are the key considerations in designing experiments to study the solid-state hydrogen bonding network of this oxime?

- Methodological Answer :

- Crystallization : Recrystallize from EtOH or CCl₄ to obtain single crystals ().

- X-ray Diffraction : Analyze intermolecular hydrogen bonds (e.g., O-H⋯N in oxime groups) and π-π stacking. For example, (E)-1-(4-Aminophenyl)ethanone oxime forms a 3D network via N-H⋯O and O-H⋯N interactions ().

- Thermal Analysis : DSC/TGA evaluates stability linked to hydrogen bonding ().

Q. How does this compound participate in photocatalyst-free photoredox reactions?

- Methodological Answer : The oxime group enables dearomatization under visible light. For example, in phenol derivatives, irradiation (450 nm) without catalysts generates spiropyrrolines via radical intermediates ( ). Design considerations:

- Light Source : Optimize wavelength (e.g., blue LED for ketoxime activation).

- Solvent : Use MeCN or DMF for radical stabilization.

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.